An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-4-methoxy-2-pyranone
An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-4-methoxy-2-pyranone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 6-Ethyl-4-methoxy-2-pyranone. The information is curated to support research and development activities in medicinal chemistry and related fields.
Core Chemical Properties
6-Ethyl-4-methoxy-2-pyranone is a substituted α-pyrone, a class of heterocyclic compounds prevalent in numerous natural products known for a wide range of biological activities.[1] The core scaffold of 2-pyrone is a versatile building block in synthetic organic chemistry.[1]
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 106950-13-4 | [2] |
| Molecular Formula | C₈H₁₀O₃ | [2][3] |
| Molecular Weight | 154.16 g/mol | [2][3] |
| Synonyms | 6-Ethyl-4-Methoxy-pyran-2-one | [2] |
| Purity | ≥97% (Commercially available) | [2][3] |
| SMILES | CCC1=CC(=CC(=O)O1)OC | [2] |
| MDL Number | MFCD09991688 |[3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 39.44 Ų | [2] |
| LogP (Octanol-Water Partition Coeff.) | 1.2108 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 |[2] |
Synthesis and Characterization
While a specific, published protocol for 6-Ethyl-4-methoxy-2-pyranone was not identified in the initial search, its structure lends itself to established synthetic strategies for 2-pyrones. Numerous methods exist, including metal-catalyzed syntheses (e.g., Palladium-catalyzed Sonogashira coupling followed by cyclization), Knoevenagel condensation, and cycloaddition reactions.[4][5]
A plausible synthetic approach could involve a condensation reaction, a common method for forming the pyrone ring.[6][7] The general workflow for such a synthesis is outlined below.
This protocol is a representative example based on general Knoevenagel condensation procedures used for pyrone synthesis.[6][8] Specific reagents for this target molecule would need to be empirically determined.
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), an appropriate active methylene compound (e.g., ethyl 3-oxopentanoate) and a suitable aldehyde or ketone precursor are dissolved in a solvent such as ethanol or toluene.[9]
-
Catalysis: A catalytic amount of a weak base (e.g., piperidine or boric acid) is added to the mixture.[6][10]
-
Condensation & Cyclization: The reaction mixture is stirred, often with heating (reflux), to facilitate the initial Knoevenagel condensation, followed by intramolecular cyclization (lactonization) to form the 2-pyrone ring. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid solution (e.g., 1M HCl) and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified using flash column chromatography on silica gel to yield the pure 6-Ethyl-4-methoxy-2-pyranone.
The structural confirmation of the synthesized compound would be performed using standard spectroscopic methods.[11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet and quartet for the ethyl group, a singlet for the methoxy group, and distinct signals for the protons on the pyrone ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show eight distinct carbon signals, including a characteristic signal for the carbonyl carbon (C=O) of the lactone.
-
IR (Infrared) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the α,β-unsaturated lactone and C=C stretching frequencies of the ring. For related pyrones, the carbonyl stretching frequency is a key identifier.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight (154.16 g/mol ) and determine the fragmentation pattern.
Biological Activity and Potential Applications
The 2-pyrone scaffold is a "privileged structure" in medicinal chemistry, found in a multitude of natural products with diverse pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neurotoxic effects.[1] Derivatives of pyran have been investigated for activity against various diseases, including Alzheimer's disease and viral infections.
While the specific biological target and mechanism of action for 6-Ethyl-4-methoxy-2-pyranone are not defined in the literature, compounds of this class often act by inhibiting key enzymes or modulating signaling pathways. For instance, many small-molecule anti-cancer agents function by inhibiting protein kinases involved in cell proliferation and survival.
The diagram above (Figure 2) illustrates a generalized mechanism where a compound like 6-Ethyl-4-methoxy-2-pyranone could hypothetically act as an inhibitor of a protein kinase. By binding to the kinase, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to a specific cellular response, such as tumor cell proliferation. This represents a common mechanism for bioactive heterocyclic compounds and serves as a logical starting point for investigating the compound's mechanism of action.
Safety and Handling
Detailed safety information for this specific compound is not widely available. However, as with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For related pyrone compounds, hazards may include skin, eye, and respiratory irritation. A material safety data sheet (MSDS) should be consulted from the supplier before handling.
This guide provides a foundational understanding of 6-Ethyl-4-methoxy-2-pyranone based on available data and established chemical principles for the 2-pyrone class. Further experimental investigation is required to fully elucidate its specific properties, synthetic pathways, and biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. 6-Ethyl-4-methoxy-2-pyranone , 97% , 106950-13-4 - CookeChem [cookechem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Pyrone synthesis [organic-chemistry.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 9. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 12. researchgate.net [researchgate.net]
